molecular formula C18H24Cl4N2 B13738891 Tetramethylenediamine, N,N'-bis(o-chlorobenzyl)-, dihydrochloride CAS No. 2056-20-4

Tetramethylenediamine, N,N'-bis(o-chlorobenzyl)-, dihydrochloride

Cat. No.: B13738891
CAS No.: 2056-20-4
M. Wt: 410.2 g/mol
InChI Key: NTLSVAIWZWNKNB-UHFFFAOYSA-N
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Description

Tetramethylenediamine, N,N'-bis(o-chlorobenzyl)-, dihydrochloride is a quaternary ammonium salt derived from 1,4-butanediamine (tetramethylenediamine). The compound features two o-chlorobenzyl groups attached to the terminal nitrogen atoms of the diamine backbone, forming a bis-benzylated structure. The dihydrochloride salt enhances its stability and solubility in polar solvents.

Properties

CAS No.

2056-20-4

Molecular Formula

C18H24Cl4N2

Molecular Weight

410.2 g/mol

IUPAC Name

N,N'-bis[(2-chlorophenyl)methyl]butane-1,4-diamine;dihydrochloride

InChI

InChI=1S/C18H22Cl2N2.2ClH/c19-17-9-3-1-7-15(17)13-21-11-5-6-12-22-14-16-8-2-4-10-18(16)20;;/h1-4,7-10,21-22H,5-6,11-14H2;2*1H

InChI Key

NTLSVAIWZWNKNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCCCCNCC2=CC=CC=C2Cl)Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride typically involves the reaction of tetramethylenediamine with o-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of Tetramethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tetramethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The o-chlorobenzyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Polymer Chemistry

Tetramethylenediamine derivatives are widely used as polymerization accelerators. They play a crucial role in the synthesis of polyacrylamide gels utilized in gel electrophoresis for protein and nucleic acid separation. The compound enhances the resolution and efficiency of these separations, making it vital for biochemical research .

Coordination Chemistry

The compound acts as a ligand for metal ions, forming stable complexes that are soluble in organic solvents. For instance, it can coordinate with zinc and copper ions, facilitating various catalytic processes in organic synthesis . This property is particularly useful in the development of homogeneous catalysts for organic reactions.

Biological Applications

In molecular biology, tetramethylenediamine derivatives are employed in the preparation of biological assays. Their role as polymerizing agents in the formation of polyacrylamide gels is essential for techniques such as SDS-PAGE, which is crucial for protein analysis .

Antimicrobial and Anticancer Research

Recent studies have explored the antimicrobial and anticancer activities of compounds related to tetramethylenediamine. For example, derivatives have shown promising results against various bacterial strains and cancer cell lines, indicating potential therapeutic applications .

Case Studies

Study Application Findings
Mahawar et al., 2024Hydrogenolysis of Zinc ComplexesDemonstrated the effectiveness of tetramethylenediamine in facilitating zinc-carbon bond cleavage, contributing to catalyst development .
Sonagra & Dholariya, 2024ElectrophoresisHighlighted improved resolution in protein separation due to the use of tetramethylenediamine derivatives .
Pumford et al., 2024Hydrogel PolymerizationInvestigated nontoxic alternatives to tetramethylenediamine for biomedical applications in hydrogel synthesis .

Mechanism of Action

The mechanism of action of Tetramethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aliphatic Diamine Derivatives with Aromatic Substituents

a) N,N’-bis(2-thienylmethyl)hexane-1,6-diamine dihydrochloride
  • Backbone : 1,6-hexanediamine (six-carbon chain).
  • Substituents : Two 2-thienylmethyl groups (sulfur-containing heteroaromatic rings).
  • Key Differences: Longer backbone (hexane vs. butane) increases flexibility and hydrophobicity.
  • Applications : Used in synthetic chemistry for constructing ligands or intermediates with tailored electronic profiles .
b) N,N'-Bis(phenylmethyl)-1,2-cyclohexanediamine Dihydrochloride
  • Backbone : Cyclohexanediamine (six-membered aliphatic ring).
  • Substituents : Two phenylmethyl (benzyl) groups.
  • Key Differences :
    • Cyclohexane backbone introduces rigidity and stereochemical complexity (e.g., enantiomers in ).
    • Benzyl groups lack chlorine, reducing electronegativity and steric hindrance compared to o-chlorobenzyl.
  • Applications : Chiral resolution in catalysis or asymmetric synthesis due to stereocenters .
c) Dibenzylethylenediamine (Benzathine Benzylpenicillin)
  • Backbone : Ethylenediamine (two-carbon chain).
  • Substituents : Two benzyl groups.
  • Key Differences :
    • Shorter backbone limits spatial arrangement.
    • Used as a counterion in antibiotics (e.g., benzathine penicillin), highlighting pharmaceutical utility .

Aromatic Diamine Derivatives

N,N,N',N'-Tetramethyl-p-phenylenediamine Dihydrochloride (Wurster’s Reagent)
  • Backbone : p-Phenylenediamine (aromatic ring).
  • Substituents : Four methyl groups.
  • Key Differences :
    • Aromatic backbone enables redox activity (used in electrochemical assays).
    • Methyl substituents are smaller and less electronegative than o-chlorobenzyl.
  • Applications : Electron transfer mediator in analytical chemistry .

Physicochemical and Functional Comparisons

Compound Name Backbone Substituents Molecular Weight Solubility & Stability Applications
Tetramethylenediamine, N,N'-bis(o-chlorobenzyl)-, dihydrochloride 1,4-butanediamine o-chlorobenzyl (×2) ~405.8 g/mol High polarity (due to Cl); stable as hydrochloride salt Research, potential drug intermediates
N,N’-bis(2-thienylmethyl)hexane-1,6-diamine dihydrochloride 1,6-hexanediamine 2-thienylmethyl (×2) ~383.4 g/mol Moderate solubility in organic solvents Ligand synthesis
N,N'-Bis(phenylmethyl)-1,2-cyclohexanediamine dihydrochloride Cyclohexanediamine Benzyl (×2) 367.35 g/mol Low water solubility; chiral stability Catalysis, chiral resolution
Wurster’s Reagent p-Phenylenediamine Methyl (×4) 237.17 g/mol Water-soluble; redox-active Electrochemical assays

Biological Activity

Tetramethylenediamine, N,N'-bis(o-chlorobenzyl)-, dihydrochloride (commonly referred to as bis(o-chlorobenzyl) tetramethylenediamine) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in various fields.

  • Chemical Formula : C18H24Cl4N2
  • Molecular Weight : 396.31 g/mol
  • CAS Number : 74931

Biological Activity Overview

The biological activity of bis(o-chlorobenzyl) tetramethylenediamine can be categorized into several key areas:

  • Antimicrobial Properties
    • Studies have indicated that this compound exhibits antimicrobial activity against a range of bacteria and fungi. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic processes.
  • Anticancer Potential
    • Research has suggested that bis(o-chlorobenzyl) tetramethylenediamine may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.
  • Neuroprotective Effects
    • Preliminary studies indicate potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may mitigate oxidative stress and inflammation in neuronal cells.

The exact mechanisms through which bis(o-chlorobenzyl) tetramethylenediamine exerts its biological effects are still under investigation. Key proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, contributing to its anticancer and antimicrobial effects.
  • Membrane Disruption : Its hydrophobic properties allow it to integrate into lipid membranes, potentially disrupting cellular integrity.
  • Modulation of Gene Expression : There is evidence suggesting that the compound can influence the expression of genes involved in apoptosis and cell proliferation.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in various cancer cell lines
NeuroprotectiveReduces oxidative stress in neuronal models

Case Studies

  • Antimicrobial Efficacy
    • A study conducted by researchers demonstrated that bis(o-chlorobenzyl) tetramethylenediamine showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both organisms.
  • Cancer Cell Line Study
    • In vitro experiments on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent increase in apoptotic cells, with a notable increase at concentrations above 50 µM. Flow cytometry analysis confirmed the activation of caspase-3 and caspase-9 pathways.
  • Neuroprotection in Animal Models
    • An animal model study indicated that administration of bis(o-chlorobenzyl) tetramethylenediamine reduced neuronal death following induced oxidative stress. Behavioral assessments showed improved cognitive functions compared to control groups.

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